molecular formula C18H19N5O2S2 B5517477 2-{[5-(3-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide

2-{[5-(3-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide

Cat. No.: B5517477
M. Wt: 401.5 g/mol
InChI Key: FZNACQVOLOCPTO-UHFFFAOYSA-N
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Description

2-{[5-(3-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide is a complex organic compound that features a triazole ring, a thiazole ring, and a methoxyphenyl group

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown activity against a range of bacterial and fungal pathogens, making it a candidate for the development of new antibiotics and antifungal agents.

Medicine

In medicinal chemistry, this compound is being investigated for its potential use in the treatment of infectious diseases. Its ability to inhibit the growth of pathogens makes it a promising lead compound for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with antimicrobial properties. This includes coatings, textiles, and packaging materials that can prevent the growth of harmful microorganisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the triazole ring: This can be achieved by reacting 3-methoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone, which is then cyclized to form the triazole ring.

    Introduction of the prop-2-en-1-yl group: The triazole intermediate is then reacted with allyl bromide in the presence of a base such as potassium carbonate to introduce the prop-2-en-1-yl group.

    Formation of the thiazole ring: The intermediate is then reacted with 2-bromoacetylthiazole to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted thiazole derivatives.

Mechanism of Action

The mechanism of action of 2-{[5-(3-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide involves multiple pathways. It targets the cell membrane of microorganisms, disrupting its integrity and leading to cell lysis. Additionally, it inhibits key enzymes involved in the synthesis of nucleic acids and proteins, thereby preventing the replication and growth of pathogens.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenyl)ethylamine: This compound shares the methoxyphenyl group but lacks the triazole and thiazole rings.

    4-methoxyphenylacetonitrile: Similar in structure but contains a nitrile group instead of the triazole and thiazole rings.

    2-(4-chlorophenyl)ethylamine: Contains a chlorophenyl group instead of a methoxyphenyl group.

Uniqueness

The uniqueness of 2-{[5-(3-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide lies in its combination of the triazole and thiazole rings with a methoxyphenyl group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

IUPAC Name

2-[[5-(3-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S2/c1-4-9-23-15(13-6-5-7-14(11-13)25-3)21-22-18(23)27-12(2)16(24)20-17-19-8-10-26-17/h4-8,10-12H,1,9H2,2-3H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNACQVOLOCPTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC=CS1)SC2=NN=C(N2CC=C)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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